molecular formula C24H48N2O4 B085025 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide CAS No. 14350-95-9

1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide

Cat. No. B085025
CAS RN: 14350-95-9
M. Wt: 428.6 g/mol
InChI Key: ZIMZTOXPQHOFRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-imidazol-1-ium hydroxide (CHIM) is a cationic surfactant that has been widely used in scientific research. It is a quaternary ammonium compound that contains a long alkyl chain and an imidazole ring. CHIM has been shown to have excellent surface activity, which makes it useful in various applications, including drug delivery, gene therapy, and as a biocide.

Mechanism of Action

The mechanism of action of 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide is based on its ability to interact with the cell membrane. The long alkyl chain of 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide allows it to insert into the lipid bilayer of the cell membrane. This can disrupt the membrane structure, which can lead to cell lysis. 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide can also interact with the negatively charged phospholipids in the membrane, which can cause membrane depolarization and ion flux.
Biochemical and Physiological Effects:
1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide has been shown to have both biochemical and physiological effects. In vitro studies have shown that 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide can disrupt the cell membrane of microorganisms, leading to cell lysis. 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide can cause inflammation and tissue damage when injected into animals at high concentrations.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide is its excellent surface activity, which makes it useful in various applications. 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide is also relatively easy to synthesize and can be produced in large quantities. However, 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain applications. 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide can also be difficult to work with due to its high surface activity, which can lead to aggregation and precipitation.

Future Directions

There are several future directions for the use of 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide in scientific research. One potential application is in the development of antimicrobial agents. 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide has been shown to be effective against a wide range of microorganisms, including bacteria and fungi. Another potential application is in the development of gene therapies. 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide has been shown to be an effective cationic lipid for delivering DNA to cells. Finally, 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide may have potential applications in the field of nanotechnology. The long alkyl chain of 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide can be used to functionalize nanoparticles, which can improve their biocompatibility and cellular uptake.

Synthesis Methods

1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide can be synthesized using a simple two-step process. The first step involves the reaction of 1,2-diaminoethane with heptadecyl carboxylic acid to form the intermediate compound, 1-(heptadecylamino) ethane. The second step involves the reaction of the intermediate compound with glycidol to form 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide. The synthesis of 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide has been optimized to yield a high purity product with a high yield.

Scientific Research Applications

1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide has been used in various scientific research applications, including gene therapy, drug delivery, and as a biocide. In gene therapy, 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide has been used as a cationic lipid to deliver DNA to cells. The positively charged 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide interacts with the negatively charged DNA to form a complex that can be taken up by cells. In drug delivery, 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide has been used to deliver drugs to specific cells or tissues. The long alkyl chain of 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide allows it to interact with the cell membrane, which can facilitate drug uptake. 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide has also been used as a biocide due to its ability to disrupt the cell membrane of microorganisms.

properties

CAS RN

14350-95-9

Product Name

1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide

Molecular Formula

C24H48N2O4

Molecular Weight

428.6 g/mol

IUPAC Name

2-[2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydroimidazol-1-ium-1-yl]acetic acid;hydroxide

InChI

InChI=1S/C24H46N2O3.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-25-18-19-26(23,20-21-27)22-24(28)29;/h27H,2-22H2,1H3;1H2

InChI Key

ZIMZTOXPQHOFRU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC1=NCC[N+]1(CCO)CC(=O)O.[OH-]

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NCC[N+]1(CCO)CC(=O)O.[OH-]

Other CAS RN

14350-95-9

Origin of Product

United States

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